Tauro-Obeticholic acid-d5 (sodium)

Description

BenchChem offers high-quality Tauro-Obeticholic acid-d5 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tauro-Obeticholic acid-d5 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H49NO6S |

|---|---|

Molecular Weight |

532.8 g/mol |

IUPAC Name |

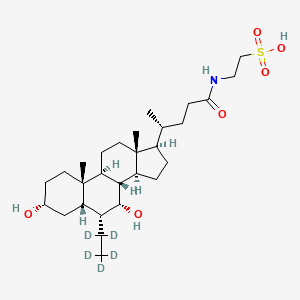

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |

InChI Key |

JEZXQTZLWHAKAC-IVCCNVDWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Tauro-Obeticholic Acid-d5 (Sodium Salt): A Guide to Synthesis, Purification, and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Tauro-Obeticholic acid-d5 (TOCA-d5) sodium salt. As the deuterated form of the primary taurine-conjugated metabolite of Obeticholic Acid (OCA), TOCA-d5 is an indispensable tool in pharmacokinetic (PK) and metabolic studies, serving as a high-fidelity internal standard for quantitative analysis by mass spectrometry.[1][2] This document details the critical chemical transformations, purification strategies, and analytical validation required to produce high-purity TOCA-d5 for research and drug development applications. The methodologies are presented with an emphasis on the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[3] Upon administration, OCA is extensively metabolized in the liver, where it is conjugated with the amino acids glycine or taurine before being secreted into the bile.[3] The taurine conjugate, Tauro-Obeticholic acid (TOCA), is a major active metabolite.[4][5]

For quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving the highest levels of accuracy and precision.[1] Tauro-Obeticholic acid-d5, in which the terminal ethyl group at the C6 position is deuterated, serves this purpose. Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation, yet it is distinguishable by mass spectrometry due to its 5-dalton mass shift.[2]

The synthetic strategy detailed herein is a two-stage process:

-

Amide Coupling: Formation of an amide bond between the carboxylic acid of Obeticholic Acid-d5 (OCA-d5) and the amine group of taurine.

-

Purification and Salt Formation: Rigorous purification of the resulting TOCA-d5 conjugate, followed by conversion to its sodium salt for improved solubility and stability.

This guide provides the technical details and scientific rationale for executing this synthesis effectively.

Overall Synthesis and Purification Workflow

The conversion of OCA-d5 to its taurine conjugate sodium salt involves a multi-step process that requires careful control of reaction conditions and robust purification methodologies.

Figure 1: Overall workflow for the synthesis and purification of TOCA-d5 sodium salt.

Part I: Synthesis via Amide Coupling

The core of the synthesis is the formation of a stable amide linkage between the C-24 carboxylic acid of OCA-d5 and the amino group of taurine. Direct reaction is inefficient; therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that readily reacts with the taurine nucleophile.

Rationale for Method Selection: The Mixed Anhydride Method

While various peptide coupling reagents exist, the mixed anhydride method is a robust and scalable choice for bile acid conjugation.

-

Expertise & Causality: This method involves reacting the carboxylic acid of OCA-d5 with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This in-situ reaction forms a highly reactive mixed anhydride intermediate. The choice of isobutyl chloroformate is strategic; its steric bulk minimizes side reactions. NMM acts as a proton scavenger, driving the reaction forward without competing as a nucleophile. This approach is often preferred over carbodiimide methods for its cost-effectiveness and the ease of removing by-products during work-up.

Figure 2: Logical flow of the mixed anhydride amide coupling reaction.

Detailed Experimental Protocol: Amide Coupling

Materials:

-

Obeticholic Acid-d5 (OCA-d5)

-

Taurine

-

Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of Obeticholic Acid-d5 in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -15 °C in a suitable cooling bath.

-

Base Addition: Add 1.1 equivalents of N-Methylmorpholine (NMM) dropwise, ensuring the temperature remains below -10 °C.

-

Activation: Slowly add 1.1 equivalents of isobutyl chloroformate dropwise. The formation of a precipitate (NMM hydrochloride) is typically observed. Allow the reaction to stir at -15 °C for 30-45 minutes to ensure complete formation of the mixed anhydride.

-

Taurine Solution Preparation: In a separate flask, dissolve 1.2 equivalents of taurine in a 1M aqueous solution of NaOH.

-

Coupling Reaction: Add the cold taurine solution to the mixed anhydride suspension. Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

-

In-Process Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the OCA-d5 starting material.

-

Quench and Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous residue with water and acidify to a pH of approximately 2-3 using 1M HCl. This step precipitates the crude product.[6]

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Tauro-Obeticholic acid-d5.

-

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes OCA-d5 and does not interfere with the reactive anhydride. |

| Temperature | -15 °C to 0 °C | Low temperature is critical to prevent disproportionation of the mixed anhydride and other side reactions. |

| Base | N-Methylmorpholine (NMM) | A non-nucleophilic tertiary amine that neutralizes the HCl formed during the reaction. |

| Equivalents (Taurine) | 1.2 eq. | A slight excess of taurine ensures complete conversion of the limiting OCA-d5. |

| Reaction Time | 12-18 hours | Allows the coupling reaction to proceed to completion at room temperature. |

Table 1: Key parameters for the TOCA-d5 synthesis reaction.

Part II: Purification and Salt Formation

Purification is the most critical stage for obtaining TOCA-d5 suitable for use as an analytical standard. The crude product contains unreacted starting materials, by-products, and residual reagents. A multi-step purification strategy is often necessary.

Purification Strategy: Ion Exchange and HPLC

-

Trustworthiness through Orthogonal Methods: A robust purification protocol employs orthogonal techniques that separate molecules based on different chemical properties.

-

Anion Exchange Chromatography: This is the primary capture step. TOCA-d5 contains a strongly acidic sulfonic acid group from taurine, giving it a low pKa. Unreacted OCA-d5 has a much weaker carboxylic acid group. This difference in acidity allows for a clean separation. The crude product is loaded onto a strong anion exchange resin (e.g., Dowex-1 in acetate form).[7][8] After washing away neutral impurities, a pH or salt gradient is used for elution. Glycine conjugates (if any) elute first, followed by the more strongly-bound taurine conjugate.[7]

-

Reversed-Phase HPLC (RP-HPLC): This is a high-resolution polishing step. It separates molecules based on hydrophobicity. This method is excellent for removing any remaining structurally similar impurities. A C18 column is typically used with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid.[9][10][11]

-

Protocol: Purification

-

Ion Exchange Chromatography:

-

Prepare a column with a suitable anion exchange resin (e.g., Dowex-1, acetate form).

-

Dissolve the crude TOCA-d5 in an aqueous solution with a low percentage of an organic co-solvent (e.g., 25% ethanol) and load it onto the column.[7]

-

Wash the column with the same solvent to remove unbound impurities.

-

Elute the taurine-conjugated bile acids using a gradient of an appropriate acid in the same solvent system (e.g., 0.5 N HCl in 25% ethanol).[7]

-

Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and neutralize if necessary.

-

-

Preparative RP-HPLC:

-

Concentrate the pooled fractions from the ion exchange step.

-

Dissolve the residue in the HPLC mobile phase.

-

Inject onto a preparative C18 column.

-

Elute using an isocratic or gradient method (see Table 2 for typical conditions).

-

Monitor the elution profile at a low wavelength (e.g., 205-210 nm) as bile acids lack a strong chromophore.[9][11]

-

Collect the peak corresponding to TOCA-d5.

-

| Parameter | Typical Condition |

| Stationary Phase | C18 Silica, 5-10 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 60:40 (A:B) or a gradient depending on crude purity |

| Flow Rate | Dependent on column dimensions (e.g., 1.0 mL/min for analytical scale) |

| Detection | UV at 210 nm |

Table 2: Representative RP-HPLC conditions for TOCA-d5 purification.[9][10]

Protocol: Sodium Salt Formation

Conversion to the sodium salt enhances the aqueous solubility and handling of the final compound.

-

Combine the pure TOCA-d5 fractions from HPLC.

-

Add a stoichiometric amount (1.0 equivalent) of a sodium source, such as 0.1 M NaOH or a saturated sodium bicarbonate solution, while monitoring the pH to reach ~7.0-7.5.

-

Freeze the resulting solution and lyophilize (freeze-dry) to obtain Tauro-Obeticholic acid-d5 sodium salt as a white, fluffy solid.[12]

Part III: Analytical Characterization and Quality Control

Final product validation is essential to confirm identity, purity, and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. The purity should typically be >95%, and ideally >98% for use as an analytical standard.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and the isotopic enrichment of the deuterium label. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR will show the characteristic peaks for the steroid backbone and the taurine moiety, while the absence or significant reduction of signals corresponding to the 6-ethyl protons confirms successful deuteration.

| Analysis | Expected Result | Purpose |

| HPLC Purity | >95% (typically >98%) | Quantifies chemical purity. |

| LC-MS (ESI-) | [M-H]⁻ ion at m/z ~531.8 | Confirms molecular weight (C₂₈H₄₄D₅NO₆S⁻). |

| Isotopic Enrichment | >95% (typically >98% D₅) | Confirms the level of deuterium incorporation. |

| ¹H NMR | Spectrum consistent with structure; reduced signal for 6-ethyl protons. | Confirms chemical structure and site of deuteration. |

Table 3: Summary of analytical specifications for TOCA-d5 Sodium Salt.

Conclusion

The synthesis and purification of Tauro-Obeticholic acid-d5 sodium salt is a multi-faceted process that combines classical organic chemistry with modern purification and analytical techniques. The successful execution of the mixed anhydride coupling, followed by a robust, multi-step purification strategy involving both ion exchange and reversed-phase chromatography, is key to obtaining material of the high purity and isotopic enrichment required for its role as an internal standard in regulated bioanalysis. The protocols and rationale provided in this guide offer a solid framework for researchers and drug development professionals to produce and validate this critical analytical reagent.

References

-

Dayal, B., et al. (1993). Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs. Steroids, 58(3), 119-25. [Link]

-

Riva, S., et al. (1989). Efficient preparative-scale enzymatic synthesis of specifically deuteriated bile acids. Journal of the Chemical Society, Perkin Transactions 1, 2073-2074. [Link]

-

Li, R., et al. (2022). Short-term obeticholic acid treatment does not impact cholangiopathy in Cyp2c70-deficient mice with a human-like bile acid profile. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(7), 159163. [Link]

-

Larkin, T. & Tsoris, A. (2024). Obeticholic Acid. StatPearls. [Link]

-

Egestad, B. L., et al. (1986). Bile Acid Synthesis in Cell Culture. ResearchGate. [Link]

-

Al-Khaifi, A., et al. (2019). Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(3), G353-G364. [Link]

-

Gallo-Torres, H. E. (1964). SEPARATION OF BILE ACID CONJUGATES BY ION EXCHANGE CHROMATOGRAPHY. Canadian Journal of Biochemistry, 42(8), 1277-1280. [Link]

-

Tauro-Obeticholic Acid-D5. Veeprho. [Link]

-

Vessey, D. A. (1979). The biochemical basis for the conjugation of bile acids with either glycine or taurine. Biochemical Journal, 183(2), 411-413. [Link]

-

Hofmann, A. F. (1967). Efficient extraction of bile acid conjugates with tetraheptylammonium chloride, a liquid ion exchanger. Journal of Lipid Research, 8(1), 55-8. [Link]

- CN103214538A - Method for separation and purification of bound total bile acid in bile paste.

-

Bile acid synthesis and recirculation. ResearchGate. [Link]

-

Boddu, S. (2019). A contemporary analytical method blooming and validation of obeticholic acid by RP-HPLC. ResearchGate. [Link]

-

Gallo-Torres, H. E. (1964). SEPARATION OF BILE ACID CONJUGATES BY ION EXCHANGE CHROMATOGRAPHY. Canadian Journal of Biochemistry, 42(8), 1277-1280. [Link]

-

Li, T., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 843534. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Kiran Jyothi, K., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Education and Research, 54(2s), s209-s215. [Link]

-

S., A., et al. (2022). Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach. Oriental Journal of Chemistry, 38(5). [Link]

-

Santra, S., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Nature Communications, 15(1), 7545. [Link]

-

Qiao, X., et al. (2014). Analytical Methods for Characterization of Bile Acids and Its Application in Quality Control of Cow-Bezoar and Bear Bile Powder. Science Publishing Group. [Link]

- EP3293196A1 - PROCESS FOR PURIFYING OBETICHOLIC ACID.

- WO2011075701A2 - Methods for the purification of deoxycholic acid.

-

Zhang, T., et al. (2023). Purification of Hyodeoxycholic Acid and Chenodeoxycholic Acid from Pig Bile Saponification Solution Using Column Chromatography. Chemical and Biochemical Engineering Quarterly, 37(3), 221-230. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN103214538A - Method for separation and purification of bound total bile acid in bile paste - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. ijper.org [ijper.org]

- 11. Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]

- 12. TAUROURSODEOXYCHOLIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 13. sussex-research.com [sussex-research.com]

Introduction: The Critical Role of a Deuterated Standard in Modern Drug Metabolism and Pharmacokinetic Studies

An In-Depth Technical Guide to the Chemical Properties and Applications of Tauro-Obeticholic acid-d5 (sodium salt)

Tauro-Obeticholic acid-d5 (sodium salt) is the deuterated analogue of Tauro-Obeticholic acid (Tauro-OCA), a primary active metabolite of Obeticholic Acid (OCA). OCA itself is a potent, selective farnesoid X receptor (FXR) agonist and a semi-synthetic derivative of the natural bile acid, chenodeoxycholic acid.[1][2] The parent drug, OCA, is approved for the treatment of primary biliary cholangitis (PBC).[3][4] In drug development and clinical pharmacology, understanding the metabolic fate and pharmacokinetic profile of a drug is paramount. Following administration, OCA is conjugated in the liver with the amino acids glycine or taurine to form Glyco-OCA and Tauro-OCA, respectively.[1][5] These metabolites, which are also pharmacologically active, undergo enterohepatic circulation.[6]

The introduction of five deuterium atoms onto the ethyl group of Tauro-Obeticholic acid creates a stable, heavy-isotope labeled internal standard.[3][7] This modification is fundamental for modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its utility lies in its chemical near-identity to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This property is indispensable for the accurate quantification of Tauro-OCA in complex biological matrices like plasma, correcting for variability in sample preparation and instrument response.[8][10] This guide provides a comprehensive overview of the chemical properties, analytical applications, and handling protocols for Tauro-Obeticholic acid-d5 (sodium salt), designed for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).

Section 1: Physicochemical Characterization

The fundamental identity and properties of Tauro-Obeticholic acid-d5 (sodium salt) are crucial for its effective use. While CAS numbers can vary between suppliers and specific salt forms, a common identifier for the deuterated compound is CAS No. 2061890-61-5.[11] It is critical for researchers to verify the specific CAS number associated with their supplied standard.

Core Chemical Properties

A summary of the key identifiers and physical properties is presented below. These data are compiled from various commercial and public sources.

| Property | Value | Source(s) |

| IUPAC Name | 2-((R)-4-((3R, 5S, 6R, 7R, 8S, 9S, 10S, 13R, 14S, 17R)-6-(ethyl-d5)-3, 7-dihydroxy-10, 13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethane-1-sulfonic acid, sodium salt | [8] |

| Synonyms | Tauro Obeticholic acid D5 Sodium Salt, Tauro 6-ethylchenodeoxycholic acid-d5 (sodium) | [3][7][11] |

| CAS Number | 2061890-61-5 (Note: Varies. Non-deuterated sodium salt is 2278141-79-8) | [11][12] |

| Molecular Formula | C₂₈H₄₃D₅NNaO₆S | [7][13] |

| Molecular Weight | 554.77 g/mol | [3][7][13] |

| Appearance | White to off-white solid | [7][14] |

| Purity | Typically ≥95% or ≥98% (by HPLC) | [11][13] |

| Isotopic Enrichment | Typically >95% | [13] |

Solubility Profile

The solubility of a standard is a critical parameter for preparing stock solutions and standards for calibration curves. The taurine conjugation imparts greater water solubility compared to the parent OCA.

| Solvent | Solubility | Source(s) |

| DMSO | Soluble (e.g., 20 mg/mL for non-deuterated form) | [5][7] |

| Methanol / Ethanol | Soluble (e.g., 20 mg/mL for non-deuterated form) | [1][5] |

| Water | Soluble | [1] |

| PBS (pH 7.2) | ~2 mg/mL (for non-deuterated form) | [5] |

| DMF | ~20 mg/mL (for non-deuterated form) | [5] |

Causality Note: The sulfonic acid group from the taurine conjugate is highly acidic (pKa ~1.4), ensuring it is ionized at physiological pH, which dramatically increases aqueous solubility compared to unconjugated bile acids.[15] This property is essential for its biological transport and for its handling in aqueous buffers for in vitro experiments.

Section 2: Biological Role and Mechanism of Action

To appreciate the role of the deuterated standard, one must first understand the biological pathway of its endogenous counterpart.

Metabolic Pathway of Obeticholic Acid

Obeticholic acid is a potent activator of the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[4] Upon oral administration, OCA is absorbed and undergoes conjugation in the liver, primarily with taurine and glycine, before being secreted into bile.[1] This metabolic process is a natural detoxification and transport mechanism for bile acids.

Caption: Metabolic pathway of Obeticholic Acid (OCA) in the liver.

This enterohepatic circulation means that at any given time, OCA and its conjugated metabolites are present in plasma. Therefore, a robust bioanalytical method must be able to quantify all three species simultaneously, for which Tauro-OCA-d5 is an essential tool.[10][16]

Section 3: Analytical Methodologies and Protocols

The primary application of Tauro-Obeticholic acid-d5 (sodium salt) is as an internal standard for the quantification of Tauro-OCA in biological samples via LC-MS/MS.

Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. The principle relies on adding a known quantity of the deuterated standard to an unknown sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the analyte, any loss of substance during sample preparation (e.g., extraction, evaporation) will affect both the analyte and the standard to the same degree. The final measurement is a ratio of the analyte's MS signal to the standard's MS signal. This ratio remains constant regardless of sample loss, leading to high precision and accuracy.[10]

Validated Experimental Protocol: Quantification of OCA Metabolites in Human Plasma

This protocol is a synthesized example based on established and published methodologies for the simultaneous determination of OCA, Glyco-OCA, and Tauro-OCA.[6][10][16]

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Tauro-Obeticholic acid-d5 (sodium salt) in methanol.

-

Serially dilute the stock solution to create a working internal standard (IS) solution (e.g., 50 ng/mL).

-

Similarly, prepare stock and working solutions for the non-labeled analytes (OCA, Glyco-OCA, Tauro-OCA) to build a calibration curve.

2. Sample Preparation and Extraction:

-

Thaw human plasma samples (e.g., 250 µL) on ice.

-

Spike 250 µL of plasma (samples, blanks, and calibration standards) with 50 µL of the IS working solution.

-

Vortex briefly to mix.

-

Protein Precipitation (Alternative to SPE): Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant.

-

Solid-Phase Extraction (SPE) (Preferred Method for Cleaner Samples):

- Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL methanol followed by 1 mL water.

- Load the plasma sample onto the cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

- Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

3. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: A reverse-phase column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is suitable.[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would run from ~10% B to 95% B over several minutes to separate the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Tauro-OCA and Tauro-OCA-d5. (Note: These must be determined empirically on the specific instrument but will involve the parent ion and a characteristic fragment).

Caption: General workflow for bioanalysis using Tauro-OCA-d5 as an internal standard.

Section 4: Safe Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and purity of this critical reference standard.

Storage and Stability

The stability of the compound is dependent on its form (solid vs. solution) and storage temperature.

| Condition | Duration | Source(s) |

| Powder at -20°C | 3 years | [7][12] |

| Powder at 4°C | 2 years | [7] |

| In Solvent at -80°C | 6 months | [7][12] |

| In Solvent at -20°C | 1 month | [7] |

| Shipping | Ambient temperature (stable for several days) | [7][13] |

Trustworthiness Note: It is imperative to minimize freeze-thaw cycles of solutions. Best practice involves aliquoting the stock solution into single-use vials to preserve its integrity over time. The compound is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[12]

Safety and Personal Protection

Based on safety data for the non-deuterated form, Tauro-Obeticholic acid should be handled with appropriate care.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

-

Handling: Avoid creating dust if handling the solid powder. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[12]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

Skin Contact: Wash thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

-

Accidental Release: Wear full PPE. Absorb spills of solutions with an inert, liquid-binding material (e.g., diatomite). Decontaminate the area with alcohol and dispose of all contaminated materials as hazardous waste according to local regulations.[12]

Conclusion

Tauro-Obeticholic acid-d5 (sodium salt) is more than a mere chemical; it is an enabling tool for precision in pharmaceutical research. Its role as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of the active metabolites of Obeticholic Acid. By providing a robust internal control for complex bioanalytical workflows, it empowers researchers to generate high-quality pharmacokinetic and metabolic data, which are foundational for the safe and effective development of novel therapeutics. Understanding its chemical properties, biological context, and proper handling ensures its optimal use in advancing drug discovery and development.

References

- Vertex AI Search Result 1. (No title provided).

- InvivoChem. (n.d.). Tauro 6-ethlchenodeoxycholic acid-d5(sodium).

- DC Chemicals. (2024, January 1).

- Simson Pharma Limited. (n.d.). Tauro Obeticholic acid D5 Sodium Salt.

- Veeprho. (n.d.). Tauro-Obeticholic Acid-D5.

- Pharmaffili

- MedchemExpress. (n.d.). Tauro 6-ethlchenodeoxycholic acid-d5(sodium)

- Santa Cruz Biotechnology. (n.d.). Taurocholic Acid-d5 Sodium Salt.

- Sussex Research Laboratories Inc. (n.d.). SI150080: Tauro Obeticholic Acid-d5 Sodium Salt.

- Simson Pharma Limited. (n.d.). Obeticholic Acid-D5 Sodium Salt.

- National Center for Biotechnology Information. (n.d.). Tauro-Obeticholic acid. PubChem.

- Cayman Chemical. (n.d.). Tauro-Obeticholic Acid.

- Fisher Scientific. (2025, December 19).

- MilliporeSigma. (n.d.). Tauro-obeticholic acid.

- DC Chemicals. (n.d.).

- GlpBio. (n.d.). Tauro-Obeticholic Acid (sodium salt).

- Cayman Chemical. (n.d.). Tauro-Obeticholic Acid (sodium salt).

- ResearchGate. (2026, January 11).

- MilliporeSigma. (n.d.).

- PubMed. (2021, April 15).

- Clearsynth. (n.d.). Tauro 6-Ethlchenodeoxycholic Acid-d5 Sodium Salt.

- Veeprho. (n.d.). Obeticholic Acid-D5.

- Agilent. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column.

- Carl ROTH. (2024, March 1).

- PubMed. (2024, October 1).

- STEMCELL Technologies. (2024, September 16). 100-0884 - Tauroursodeoxycholic Acid (Sodium Salt)

- Bruker. (n.d.). Improving the annotation of bile acids in fecal samples using a LC-Ion Mobility-HRMS method.

- TargetMol. (n.d.). Taurolithocholic Acid-d5 Sodium Salt (Major).

- Oriental Journal of Chemistry. (n.d.). Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach.

- ChemicalBook. (2025, November 1).

- PubMed Central (PMC). (2017, November 5). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models.

- The University of Groningen research portal. (2022, April 22). Short-term obeticholic acid treatment does not impact cholangiopathy in Cyp2c70-deficient mice with a human.

- LGC Standards. (n.d.). Taurochenodeoxycholic Acid-d5 Sodium Salt.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tauro 6-ethlchenodeoxycholic acid-d5(sodium) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. veeprho.com [veeprho.com]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. 2061890-61-5 CAS|Tauro Obeticholic acid D5|生产厂家|价格信息 [m.chemicalbook.com]

- 12. Tauro-obeticholic acid sodium|2278141-79-8|MSDS [dcchemicals.com]

- 13. sussex-research.com [sussex-research.com]

- 14. TAUROHYODEOXYCHOLIC ACID SODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tauro-Obeticholic acid-d5 (sodium) CAS number and molecular weight

Technical Whitepaper: Tauro-Obeticholic Acid-d5 (Sodium) Precision Tools for FXR Agonist Quantitation and Metabolic Profiling

Executive Summary

Tauro-Obeticholic acid-d5 (sodium) is the stable isotope-labeled conjugate of Obeticholic Acid (OCA), a potent Farnesoid X Receptor (FXR) agonist used in the treatment of primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). As a deuterated internal standard (IS), this compound is critical for the precise quantification of OCA and its active metabolites in complex biological matrices. By compensating for ionization suppression, matrix effects, and extraction variability in LC-MS/MS workflows, it ensures the data integrity required for high-stakes DMPK (Drug Metabolism and Pharmacokinetics) and clinical studies.

Part 1: Chemical Identity & Physicochemical Properties[1]

The following data establishes the core chemical identity of the sodium salt form, which is preferred for its enhanced aqueous solubility compared to the free acid.

| Property | Specification |

| Compound Name | Tauro-Obeticholic acid-d5 (Sodium Salt) |

| Synonyms | Tauro-OCA-d5 Na; Tauro-6-ethyl-CDCA-d5 sodium |

| CAS Number | 2061890-61-5 (d5-specific)*; 863239-61-6 (Unlabeled parent) |

| Molecular Formula | C₂₈H₄₃D₅NNaO₆S |

| Molecular Weight | 554.77 g/mol (Sodium Salt); 532.79 g/mol (Free Acid) |

| Isotopic Purity | ≥ 99 atom % D |

| Chemical Structure | Taurine-conjugated 6α-ethyl-chenodeoxycholic acid (ethyl-d5) |

| Solubility | Soluble in Water, Methanol, DMSO |

| Appearance | White to off-white solid |

*Note on CAS: While 2061890-61-5 is referenced for the deuterated form in specialized chemical registries, many certificates of analysis may list "NA" or refer to the unlabeled parent CAS (863239-61-6) with a "d5" suffix due to the custom nature of stable isotopes.

Part 2: The Biological Context[1][5][8][9][10][11]

Understanding the metabolic trajectory of Obeticholic Acid is essential for designing valid bioanalytical assays. OCA acts as a semi-synthetic analog of Chenodeoxycholic Acid (CDCA).[1] Upon administration, it undergoes extensive hepatic metabolism.[2]

Mechanism of Action & Metabolism[9]

-

FXR Activation: OCA binds to the Farnesoid X Receptor (FXR) with ~100-fold higher potency than endogenous bile acids.

-

Conjugation: In the liver, OCA is rapidly conjugated with glycine and taurine to form Glyco-OCA and Tauro-OCA .

-

Active Metabolite: Tauro-OCA is not merely a waste product; it retains pharmacological activity as an FXR agonist.

-

Enterohepatic Circulation: Conjugated metabolites are secreted into bile, reabsorbed in the ileum, or deconjugated by gut microbiota.

Figure 1: Metabolic Pathway of Obeticholic Acid

Caption: The hepatic conjugation of OCA to Tauro-OCA is the primary metabolic step. The deuterated standard mimics this specific metabolite.

Part 3: Analytical Application (LC-MS/MS)

The primary utility of Tauro-Obeticholic acid-d5 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why Deuterium Labeling?

-

Co-Elution: The d5-labeled analog is chemically nearly identical to the analyte, ensuring it co-elutes (or elutes very closely) with the endogenous Tauro-OCA.

-

Matrix Correction: Because it co-elutes, it experiences the exact same ionization suppression or enhancement caused by phospholipids and other plasma components at that specific retention time.

-

Differentiation: The +5 Da mass shift (from the d5-ethyl group) allows the mass spectrometer to distinguish the IS from the analyte without crosstalk.

Recommended Protocol: Quantitative Bioanalysis

1. Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma or Serum (50 µL).

-

IS Addition: Add 10 µL of Tauro-Obeticholic acid-d5 working solution (e.g., 100 ng/mL in methanol).

-

Precipitation: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Action: Vortex for 1 min, Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer: Inject supernatant directly or dilute 1:1 with water if peak focusing is required.

2. LC-MS/MS Conditions

-

Ionization: Electrospray Ionization (ESI), Negative Mode .

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~4.5).

-

Mobile Phase B: Acetonitrile/Methanol (50:50).

-

Gradient: 30% B to 95% B over 4-6 minutes.

3. MRM Transitions (Multiple Reaction Monitoring) The d5 label is typically located on the ethyl side chain. The fragmentation of taurine-conjugated bile acids in negative mode usually yields the taurine moiety (m/z 124) or the sulfonate ion (m/z 80). Since the label is on the steroid core/ethyl group, the product ion (taurine) remains unlabeled .

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |

| Tauro-OCA (Analyte) | 526.3 | 124.1 (Taurine) | ~40-50 |

| Tauro-OCA-d5 (IS) | 531.3 | 124.1 (Taurine) | ~40-50 |

Note: The mass shift is +5 Da in the precursor. The product ion is identical for both, necessitating chromatographic fidelity and mass resolution.

Figure 2: LC-MS/MS Workflow

Caption: Standardized workflow for using Tauro-OCA-d5 to correct for extraction efficiency and matrix effects.

Part 4: Synthesis & Quality Control

Synthesis Route: Tauro-Obeticholic acid-d5 is typically synthesized by coupling Obeticholic Acid-d5 (labeled at the ethyl position) with Taurine under amide coupling conditions (e.g., EEDQ or HATU coupling reagents). The sodium salt is formed by treating the free acid with stoichiometric Sodium Hydroxide or Sodium Methoxide.

Quality Control Criteria:

-

Chemical Purity: >97% by HPLC (ELSD or CAD detection, as bile acids have weak UV absorbance).

-

Isotopic Enrichment: >99% deuterium incorporation to minimize contribution to the unlabeled analyte channel (M0), which would artificially inflate quantitation results.

-

Counter-ion Verification: Sodium content verified by Ion Chromatography or atomic absorption.

Part 5: Handling & Stability

-

Storage: Store powder at -20°C under desiccant. The sodium salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

-

Solution Stability: Stock solutions (1 mg/mL in Methanol) are generally stable for 6 months at -20°C.

-

Solubility: The sodium salt dissolves readily in water and methanol. Avoid non-polar solvents (Hexane, Heptane).

References

-

Markham, A., & Keam, S. J. (2016). Obeticholic Acid: First Global Approval. Drugs, 76(12), 1221–1226.

-

Valluri, V. R., et al. (2021). A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study.[1] Journal of Separation Science, 44(7), 1307-1323.[3]

-

Roda, A., et al. (2017). Metabolic Profile of Obeticholic Acid and Endogenous Bile Acids in Rats with Decompensated Liver Cirrhosis.[1] Clinical and Translational Science, 10(4), 292-301.

-

Edwards, J. E., et al. (2016). Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage.[1] Clinical and Translational Science, 9(6), 328-336.

Sources

A Comprehensive Technical Guide to Deuterated Tauro-Obeticholic Acid Sodium Salt for Advanced Research

This guide provides an in-depth exploration of Deuterated Tauro-Obeticholic acid sodium salt, a critical tool for researchers in the fields of hepatology, metabolic diseases, and drug development. We will delve into its fundamental properties, mechanism of action, and practical applications, offering field-proven insights to enhance your research endeavors.

Introduction: A Precision Tool for Liver Disease Research

Deuterated Tauro-Obeticholic acid sodium salt is the isotopically labeled form of Tauro-Obeticholic acid, the primary active metabolite of Obeticholic acid (OCA). OCA, a potent agonist of the farnesoid X receptor (FXR), has garnered significant attention for its therapeutic potential in chronic liver diseases.[1][2][3] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, provides a powerful analytical advantage without altering the fundamental biological activity of the molecule. This makes Deuterated Tauro-Obeticholic acid sodium salt an invaluable resource for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Obeticholic acid itself is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[4] Its taurine conjugate, Tauro-Obeticholic acid, is formed in the liver and plays a crucial role in the enterohepatic circulation and overall pharmacological effect of OCA.[5] The strategic replacement of hydrogen atoms with deuterium atoms in the molecule allows for its precise differentiation from its endogenous or non-deuterated counterparts in mass spectrometry-based assays, a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[6][7] This guide will illuminate the multifaceted utility of this deuterated compound in advancing our understanding and treatment of liver pathologies such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[8][9][10][11][12]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Deuterated Tauro-Obeticholic acid sodium salt is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C28H43D5NNaO6S | [13] |

| Molecular Weight | 554.77 g/mol | [13] |

| Purity | >95% (typically analyzed by HPLC) | [13] |

| Isotopic Enrichment | >95% | [13] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [5] |

| Storage | Recommended storage at -20°C | [13] |

Synthesis Overview:

The synthesis of Deuterated Tauro-Obeticholic acid sodium salt involves the introduction of deuterium atoms into the Tauro-Obeticholic acid molecule. While specific synthetic routes are often proprietary, a general approach involves multi-step organic synthesis. This can include the use of deuterated reagents, such as deuterated reducing agents (e.g., sodium borodeuteride), or H/D exchange reactions under specific catalytic conditions.[6] The final step typically involves the conjugation of the deuterated Obeticholic acid with taurine, followed by conversion to the sodium salt to enhance solubility and stability. Rigorous purification and analytical characterization, including HPLC, Mass Spectrometry, and NMR, are essential to confirm the chemical purity and isotopic enrichment of the final product.[14]

Mechanism of Action: A Potent Farnesoid X Receptor (FXR) Agonist

The pharmacological effects of Tauro-Obeticholic acid, and by extension its deuterated form, are mediated through the potent activation of the Farnesoid X Receptor (FXR).[15] FXR is a nuclear hormone receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[16][17][18][19]

The FXR Signaling Pathway:

Upon binding of an agonist like Tauro-Obeticholic acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key Downstream Effects of FXR Activation:

-

Regulation of Bile Acid Homeostasis: FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[19][20] Simultaneously, FXR upregulates the expression of the Bile Salt Export Pump (BSEP), which enhances the efflux of bile acids from hepatocytes.[18][19] This dual action reduces the intracellular concentration of potentially cytotoxic bile acids.

-

Anti-inflammatory and Anti-fibrotic Properties: FXR activation has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB.[4][19] Furthermore, it can attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for extracellular matrix deposition in the liver.[1][19]

Obeticholic acid is a significantly more potent FXR agonist than the endogenous bile acid CDCA, with an approximately 100-fold greater activity.[16][20] This high potency translates to robust target engagement at therapeutic concentrations.

The Impact of Deuteration on Pharmacokinetics

The strategic incorporation of deuterium at sites of metabolic oxidation can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the Kinetic Isotope Effect (KIE).[21]

The Kinetic Isotope Effect (KIE):

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes that catalyze the cleavage of this bond, such as cytochrome P450 (CYP) enzymes, often do so at a slower rate for the deuterated compound.[21] This can lead to:

-

Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.[22]

-

Increased Half-life and Exposure: Reduced clearance can lead to a longer half-life (t½) and a higher area under the concentration-time curve (AUC), resulting in greater systemic exposure.[21]

-

Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[21][22]

While specific pharmacokinetic data for Deuterated Tauro-Obeticholic acid versus its non-deuterated counterpart is not extensively published, the principles of KIE suggest that it may exhibit altered metabolic stability. This property can be leveraged in research to study the intrinsic activity of the compound with potentially confounding metabolic effects minimized.

Applications in Research

Deuterated Tauro-Obeticholic acid sodium salt is a versatile tool with several key applications in preclinical and clinical research.

Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS):

This is the most common and critical application. In LC-MS/MS-based bioanalysis, a known amount of the deuterated analog is spiked into biological samples (e.g., plasma, urine, tissue homogenates) as an internal standard (IS).[6] Because the deuterated IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement effects in the mass spectrometer.[7] However, due to its higher mass, it is distinguishable from the non-deuterated analyte. By calculating the ratio of the analyte signal to the IS signal, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[6][7]

In Vivo Studies in Animal Models:

In animal models of liver diseases like NASH or PBC, Deuterated Tauro-Obeticholic acid can be used to:

-

Trace the metabolic fate of the compound.

-

Perform pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conduct drug-drug interaction studies by co-administering it with other therapeutic agents.

Metabolic Phenotyping and Flux Analysis:

The use of stable isotope-labeled compounds is central to metabolic flux analysis. By administering Deuterated Tauro-Obeticholic acid, researchers can trace the incorporation of deuterium into downstream metabolites, providing insights into the dynamics of bile acid metabolism and related pathways.

Analytical Methodologies

The analysis of Deuterated Tauro-Obeticholic acid sodium salt requires specialized analytical techniques capable of differentiating and quantifying isotopologues.

Mass Spectrometry (MS):

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Deuterated Tauro-Obeticholic acid and its non-deuterated counterpart in complex biological matrices.[14] The mass difference between the deuterated and non-deuterated forms allows for their selective detection and quantification. High-resolution mass spectrometry (HRMS) can also be employed for metabolite identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural characterization of Deuterated Tauro-Obeticholic acid.[14] Specifically, ²H-NMR can be used to confirm the position and extent of deuterium incorporation within the molecule.[23] ¹H-NMR is also valuable, as the substitution of a proton with a deuteron will result in the disappearance of the corresponding proton signal in the spectrum.[24]

Experimental Protocols

The following are representative protocols for the use of Deuterated Tauro-Obeticholic acid sodium salt in common research applications.

In Vitro: FXR Activation Reporter Gene Assay

This assay quantifies the ability of a compound to activate the FXR signaling pathway.

Objective: To determine the EC50 (half-maximal effective concentration) of Tauro-Obeticholic acid in activating the Farnesoid X Receptor.

Methodology:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Prepare serial dilutions of Tauro-Obeticholic acid and a known FXR agonist (e.g., GW4064) as a positive control.

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds or vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Analytical: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of plasma samples for the quantification of Tauro-Obeticholic acid using Deuterated Tauro-Obeticholic acid as an internal standard.

Objective: To extract Tauro-Obeticholic acid from plasma for accurate quantification by LC-MS/MS.

Methodology:

-

Sample Thawing:

-

Thaw plasma samples on ice.

-

-

Internal Standard Spiking:

-

To a 50 µL aliquot of plasma, add 10 µL of Deuterated Tauro-Obeticholic acid sodium salt solution (at a known concentration) in methanol.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

-

Vortexing and Centrifugation:

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample into the LC-MS/MS system for analysis.

-

Conclusion

Deuterated Tauro-Obeticholic acid sodium salt represents a sophisticated and indispensable tool for researchers investigating the FXR pathway and its role in liver disease. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalytical data, a critical aspect of drug development. Furthermore, its potential for an altered pharmacokinetic profile due to the kinetic isotope effect provides a unique avenue for dissecting the metabolic fate and intrinsic activity of this potent FXR agonist. As research into therapies for PBC, NASH, and other metabolic disorders continues to advance, the strategic use of deuterated compounds like Deuterated Tauro-Obeticholic acid sodium salt will undoubtedly play a pivotal role in accelerating the discovery and development of novel therapeutics.

References

-

Pellicciari R, Fiorucci S, Camaioni E, et al. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J Med Chem. 2002;45(17):3569-3572. [Link]

-

Fiorucci S, Clerici C, Antonelli E, et al. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis. J Pharmacol Exp Ther. 2005;313(2):604-612. [Link]

-

Verbeke L, Farre R, Trebicka J, et al. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats. Hepatology. 2014;59(6):2286-2298. [Link]

-

Ghebremariam YT, Yamada K, Lee JC, et al. FXR agonist INT-747 upregulates DDAH expression and enhances insulin sensitivity in high-salt fed Dahl rats. PLoS One. 2013;8(4):e60653. [Link]

-

Adorini L, Babbs C, Pruzanski M, et al. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. Int J Mol Sci. 2022;23(19):11243. [Link]

-

Russak EM, Bednarczyk D. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. [Link]

- Harbeson SL, Tung RD. Deuterium in drug discovery and development. Ann Rep Med Chem. 2011;46:403-417.

-

Wikipedia. Deuterium NMR. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Bioscientia. Deuterated Drugs. [Link]

-

Gant T, et al. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS One. 2018;13(11):e0205842. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Borysov S, et al. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chem Rev. 2014;114(1):734-756. [Link]

-

GlpBio. Tauro-Obeticholic Acid (sodium salt). [Link]

-

Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

Bowlus CL, Pockros PJ. Obeticholic acid in primary biliary cholangitis: where we stand. Curr Opin Gastroenterol. 2019;35(3):212-218. [Link]

-

Providence Digital Commons. Obeticholic acid in primary biliary cholangitis: where we stand. [Link]

-

Arizona State University. Obeticholic acid for the treatment of primary biliary cholangitis. [Link]

-

Alexopoulou A, Vasilieva L, Trivedi P. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease. Ann Gastroenterol. 2016;29(3):297-303. [Link]

-

EurekAlert!. Obeticholic acid improves liver fibrosis and other histological features of NASH. [Link]

-

Pharmacology of Obeticholic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

ResearchGate. Co-transfection assay for FXR-LRH-1 activation. [Link]

-

National Center for Biotechnology Information. Obeticholic Acid - StatPearls. [Link]

-

2 Minute Medicine. Obeticholic acid for the treatment of non-alcoholic steatohepatitis. [Link]

-

National Center for Biotechnology Information. Use of Obeticholic Acid in Patients With Primary Biliary Cholangitis. [Link]

-

National Center for Biotechnology Information. Development and in vitro Profiling of Dual FXR/LTA4H Modulators. [Link]

-

Medznat.ru. Obeticholic acid improves fibrosis, inflammation, ballooning, and steatosis in NASH/NAFLD. [Link]

-

National Center for Biotechnology Information. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR. [Link]

-

ResearchGate. Obeticholic acid for the treatment of NASH. [Link]

-

Patsnap Synapse. What is the mechanism of Obeticholic acid? [Link]

Sources

- 1. Obeticholic acid in primary biliary cholangitis: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Obeticholic acid in primary biliary cholangitis: where we stand." by Vignan Manne and Kris V Kowdley [digitalcommons.providence.org]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Obeticholic acid improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]

- 10. 2minutemedicine.com [2minutemedicine.com]

- 11. Effect of Obeticholic acid in NAFLD/NASH :- Medznat [medznat.ru]

- 12. researchgate.net [researchgate.net]

- 13. sussex-research.com [sussex-research.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. glpbio.cn [glpbio.cn]

- 16. pnas.org [pnas.org]

- 17. apexbt.com [apexbt.com]

- 18. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 20. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioscientia.de [bioscientia.de]

- 22. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 24. studymind.co.uk [studymind.co.uk]

- 25. researchgate.net [researchgate.net]

- 26. Development and in vitro Profiling of Dual FXR/LTA4H Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis and Applications of Isotopically Labeled Tauro-Obeticholic Acid

[1][2][3]

Executive Summary

Tauro-Obeticholic Acid (T-OCA) is the taurine-conjugated metabolite of Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and potent Farnesoid X Receptor (FXR) agonist.[1][2] While OCA (Ocaliva) is the primary therapeutic agent for Primary Biliary Cholangitis (PBC), its in vivo pharmacology is heavily influenced by hepatic conjugation.[2] T-OCA often exhibits higher aqueous solubility and altered FXR binding kinetics compared to the free acid.[1][3]

Isotopic labeling of T-OCA is not merely a formality for quantification; it is a critical tool for distinguishing exogenous drug metabolites from the endogenous bile acid pool (e.g., Tauro-Chenodeoxycholic Acid, T-CDCA) and for mapping the kinetics of enterohepatic recirculation.[1][3][2]

This guide details the strategic design and synthesis of T-OCA isotopologues, focusing on the two primary methodologies: Tail Labeling (Taurine-d4) and Core Labeling (Ethyl-d5) .[1][3][2]

Strategic Design of Isotopologues

The choice of isotopic label determines the utility of the molecule in downstream assays.[1]

| Feature | Strategy A: Tail Labeling (Taurine-d4) | Strategy B: Core Labeling (Ethyl-d5) |

| Label Position | Taurine moiety ( | Steroid Core (C6-Ethyl group) |

| Synthesis Difficulty | Low (One-step conjugation) | High (Requires multi-step steroid synthesis) |

| Metabolic Stability | Labile: Label is lost upon hydrolysis by Bile Salt Hydrolase (BSH).[1][2] | Robust: Label remains on the steroid core after deconjugation. |

| Primary Use Case | LC-MS/MS Internal Standard (Quantification) | Metabolic Flux Analysis, Recirculation Studies |

| Cost | Low | High |

Decision Logic[1][3]

Synthesis Protocols

Protocol A: Synthesis of Tauro-Obeticholic Acid-d4 (Tail Labeling)

This is the industry-standard route for generating Internal Standards (IS).[1][3][2] The reaction utilizes EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as a coupling agent, which minimizes racemization and side reactions compared to harsh acid chlorides.[1][3][2]

Materials

-

Precursor: Obeticholic Acid (OCA), >98% purity.[2]

-

Label Source: Taurine-d4 (

), >99% isotopic enrichment.[1][3][2] -

Coupling Agent: EEDQ.[3]

-

Solvent: Anhydrous DMF or Ethanol.[3]

-

Base: Triethylamine (TEA).[2]

Step-by-Step Methodology

-

Activation: Dissolve Obeticholic Acid (1.0 eq, e.g., 420 mg) in anhydrous DMF (10 mL). Add TEA (2.0 eq) and stir under nitrogen at room temperature for 10 minutes.

-

Coupling: Add EEDQ (1.2 eq) to the mixture. Stir for 30 minutes to form the active mixed anhydride intermediate.

-

Conjugation: Add Taurine-d4 (1.5 eq) dissolved in a minimum amount of water/DMF (1:1).

-

Reaction: Heat the reaction mixture to 45°C and stir for 12–16 hours. Monitor by TLC (Chloroform/Methanol/Water 65:25:4) or LC-MS.[1][3][2][4][5][6]

-

Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in 30 mL of water.

-

Purification (Critical):

-

Acid Wash:[3] Adjust pH to 2.0 with 1N HCl to protonate unreacted taurine and facilitate its removal.

-

Extraction: Extract with n-Butanol (3x).[1][2] The T-OCA-d4 partitions into the organic phase, while free taurine remains in the aqueous phase.[1][3]

-

Flash Chromatography:[3][2] Evaporate butanol.[1] Purify the residue using a C18 Reverse-Phase Flash Column. Elute with a gradient of Water (0.1% Formic Acid) vs. Acetonitrile.[2]

-

-

Final Form: Lyophilize fractions containing the product to obtain T-OCA-d4 as a white hygroscopic powder.

Protocol B: Synthesis of Tauro-Obeticholic Acid-d5 (Core Labeling)

This route requires Obeticholic Acid-d5 , where the ethyl group at position 6 is deuterated (

Retrosynthetic Logic

-

Precursor Synthesis: Start with 3α-hydroxy-7-keto-5β-cholan-24-oic acid methyl ester .

-

Alkylation: React with Ethyl iodide-d5 and Lithium Diisopropylamide (LDA) at -78°C to introduce the labeled ethyl group.[1][3][2]

-

Reduction: Stereoselective reduction of the 7-keto group to the 7α-hydroxyl group using Sodium Borohydride (

). -

Hydrolysis: Saponify the methyl ester to yield OCA-d5.

-

Conjugation: Couple OCA-d5 with unlabeled Taurine using the EEDQ method described in Protocol A.

Note: The core labeling ensures that even if the taurine tail is cleaved by gut microbiota, the resulting OCA metabolite retains the d5 label, allowing researchers to differentiate "recycled" drug from native bile acids.[3]

Visualization of Pathways[1]

The following diagram illustrates the synthesis of T-OCA-d4 and its metabolic divergence from T-OCA-d5.

Figure 1: Synthetic routes for T-OCA isotopologues and their metabolic fate upon deconjugation.[1][2]

Analytical Validation & Quality Control

For T-OCA-d4 to serve as a valid internal standard, it must meet strict criteria.[1][3][2]

Mass Spectrometry Verification

The introduction of four deuterium atoms results in a mass shift of +4 Da.[1]

Acceptance Criteria:

-

Isotopic Enrichment: >99.0 atom % D. (Contribution of m/z 526 peak must be <0.5% to prevent interference with the analyte).[2]

-

Chemical Purity: >98% by HPLC (ELSD or CAD detection, as bile acids have weak UV absorbance).

NMR Characterization

12Applications in Drug Development[4][6]

LC-MS/MS Quantification

T-OCA-d4 is the preferred Internal Standard (IS) for quantifying T-OCA in human plasma.[1][3][2]

-

Matrix Effect Correction: Because T-OCA-d4 co-elutes with T-OCA, it experiences the exact same ion suppression/enhancement from the biological matrix, providing perfect normalization.[1][3][2]

-

MRM Transitions:

Metabolic Stability Assays

When studying the resistance of T-OCA to bacterial degradation:

-

Incubate T-OCA-d5 with fecal homogenates or recombinant BSH enzymes.[1][3][2]

-

Why d5? If you used T-OCA-d4, the product would be unlabeled OCA, which is indistinguishable from the high background of endogenous OCA produced from native bile acids in the homogenate.[1][3] The d5 label provides a unique mass tag to track the drug-derived species specifically.[1]

References

-

Gioiello, A., et al. (2014).[3][2] "Extending the chemical space of bile acids: from simple side chain modifications to effective TGR5 agonists." Journal of Medicinal Chemistry. Link[2]

-

SarafBS, et al. (2021).[2] "A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma." Journal of Separation Science. Link

-

Hofmann, A. F., & Hagey, L. R. (2008).[3][2] "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics."[3] Cellular and Molecular Life Sciences. Link[2]

-

Pellicciari, R., et al. (2002).[3][2] "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity."[1][3][2][4] Journal of Medicinal Chemistry. Link[2]

-

BenchChem Technical Guide. (2025). "Synthesis and Preparation of Glycochenodeoxycholic Acid-d4." (Analogous conjugation protocols). Link[2]

Sources

- 1. EP0582891B1 - Process for the preparation of taurine-conjugated bile acids - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stability and Storage of Tauro-Obeticholic Acid-d5 (Sodium Salt)

This guide provides a comprehensive overview of the critical stability and storage considerations for Tauro-Obeticholic acid-d5 (sodium salt), a deuterated analogue of a key metabolite of Obeticholic Acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the integrity and reliability of this important research compound.

Introduction: The Critical Role of Isotopic and Chemical Stability

Tauro-Obeticholic acid-d5 (sodium salt) is the taurine conjugate of Obeticholic Acid (OCA), a potent farnesoid X receptor (FXR) agonist.[1] The deuterated form serves as an invaluable internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of its non-labeled counterpart in complex biological matrices.[2][3] The accuracy of such studies hinges on the isotopic and chemical stability of the deuterated standard. Degradation of the molecule or exchange of deuterium atoms for hydrogen can lead to diminished isotopic purity and, consequently, inaccurate quantification.[4][5]

This guide elucidates the intrinsic stability of Tauro-Obeticholic acid-d5, outlines potential degradation pathways, and provides evidence-based protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties and Recommended Storage

Understanding the fundamental properties of Tauro-Obeticholic acid-d5 is the first step in ensuring its long-term stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₃D₅NNaO₆S | [6] |

| Molecular Weight | ~554.77 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Purity (HPLC) | Typically >95% | [6] |

| Isotopic Enrichment | Typically >95% | [6] |

| Solubility | DMF: ~20 mg/mLDMSO: ~20 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~2 mg/mL | [7] |

Recommended Storage Conditions

The consensus from suppliers and best practices for related compounds points to stringent temperature control to minimize degradation.

| Form | Storage Temperature | Recommended Duration | Source(s) |

| Solid (Powder) | -20°C | Up to 3 years | [6][7][8] |

| 4°C | Up to 2 years (Short-term) | [8] | |

| In Solvent | -80°C | Up to 6 months | [8] |

| -20°C | Up to 1 month | [8] |

Causality: Storing the solid compound at -20°C or below significantly reduces molecular motion and the rates of potential chemical reactions, such as oxidation. When in solution, the compound is more susceptible to degradation; hence, the ultra-low temperature of -80°C is recommended to vitrify the solvent, effectively halting chemical reactivity.[4] Shipping is often conducted at ambient temperatures, which is acceptable for short durations but not for long-term storage.[6][8]

Understanding and Mitigating Instability

The stability of Tauro-Obeticholic acid-d5 can be compromised by several factors, leading to either chemical degradation of the molecular structure or loss of isotopic purity.

Potential Chemical Degradation Pathways

While specific degradation kinetics for this deuterated molecule are not extensively published, knowledge of bile acid chemistry allows for the prediction of likely instability points.

-

Hydrolysis: The amide bond linking the obeticholic acid core to the taurine side chain can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield obeticholic acid-d5 and taurine. The sulfonic acid group of the taurine moiety is highly stable.

-

Oxidation: The two hydroxyl groups on the steroid nucleus are secondary alcohols and can be susceptible to oxidation, forming corresponding ketones. This can be accelerated by exposure to oxidizing agents or, over long periods, by atmospheric oxygen, particularly in solution.[4]

-

Incompatibilities: Direct contact with strong acids, strong bases, and strong oxidizing/reducing agents should be avoided as they can catalyze the degradation pathways mentioned above.

Isotopic Stability: The Risk of Hydrogen-Deuterium (H/D) Exchange

A primary concern for any deuterated standard is the potential for deuterium atoms to be replaced by hydrogen from the environment (e.g., from trace water in solvents), a process known as H/D exchange.[4][9]

-

Mechanism: H/D exchange is often catalyzed by acidic or basic conditions.[9] While the deuterium atoms in Tauro-Obeticholic acid-d5 are situated on an aliphatic ethyl group, which are generally stable, it is crucial to use aprotic and anhydrous solvents whenever possible to minimize this risk.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" is the basis for the enhanced metabolic stability of many deuterated drugs and contributes to the overall chemical stability of the molecule.[8] However, it does not render the molecule immune to exchange under forcing conditions.

The logical relationship for maintaining stability can be visualized as follows:

Experimental Protocols for Stability Assessment

To ensure the validity of experimental data, the stability of Tauro-Obeticholic acid-d5 as an internal standard must be confirmed under the conditions of its use. This involves both long-term and short-term stability assessments as outlined by ICH guidelines.[10]

Workflow for Stability-Indicating Method Development

A robust, stability-indicating analytical method is a prerequisite for any stability study. The method must be able to separate the intact Tauro-Obeticholic acid-d5 from potential degradants and its non-deuterated analogue. LC-MS/MS is the method of choice.[3][11]

Protocol: Long-Term and Accelerated Stability Study

This protocol is based on established guidelines for stability testing of reference standards.[4][10]

Objective: To evaluate the chemical and isotopic stability of Tauro-Obeticholic acid-d5 (sodium salt) under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Tauro-Obeticholic acid-d5 in a suitable aprotic solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into amber glass vials to protect from light. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.

-

Prepare multiple aliquots of the solid compound in separate, tightly sealed amber vials under an inert atmosphere.

-

-

Time Zero (T₀) Analysis:

-

Immediately analyze a set of freshly prepared samples (both solid dissolved for analysis and solution aliquots) to establish a baseline.

-

Assess chemical purity and concentration using the validated stability-indicating LC-MS/MS method.

-

Assess isotopic purity (percentage of d5) using high-resolution mass spectrometry or NMR.

-

-

Storage Conditions and Testing Frequency:

-

Long-Term: Store aliquots (solid and solution) at -20°C ± 5°C .

-

Accelerated: Store aliquots (solid and solution) at 40°C ± 2°C / 75% RH ± 5% RH .[10]

-

Testing Schedule (Long-Term): 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Testing Schedule (Accelerated): 0, 1, 3, and 6 months.

-

-

Sample Analysis:

-

At each time point, retrieve samples from each storage condition.

-

Allow samples to equilibrate to room temperature before opening to prevent condensation.

-

Analyze for chemical purity/concentration and isotopic purity as performed at T₀.

-

-

Acceptance Criteria:

-

The concentration of the parent compound should remain within ±10% of the initial (T₀) value.

-

No significant increase in specified or unspecified degradation products should be observed.

-

The isotopic purity (d5 percentage) should not decrease by more than a pre-defined amount (e.g., <2%) from the initial value.

-

Conclusion and Best Practices

The integrity of Tauro-Obeticholic acid-d5 (sodium salt) is paramount for its use as an internal standard in high-precision quantitative studies. While the molecule exhibits good stability due to the inherent strength of the C-D bond, its longevity is not absolute and requires diligent management.

Key Recommendations:

-

Solid Storage: Always store the solid compound at -20°C or below in a tightly sealed container, protected from light.

-

Solution Storage: Prepare stock solutions in high-purity, anhydrous, aprotic solvents like DMSO. Aliquot into single-use volumes, purge with inert gas, and store at -80°C . Avoid repeated freeze-thaw cycles.

-

Handling: Equilibrate vials to ambient temperature before opening. Use in a well-ventilated area and avoid contact with skin and eyes.

-

Validation: The stability of the standard should be validated within the context of your specific analytical method and sample matrix. Perform periodic checks on working solutions to ensure their integrity over the course of a study.